Cas no 99009-92-4 (4-Quinolinamine,6-fluoro-N-methyl-3-nitro-)

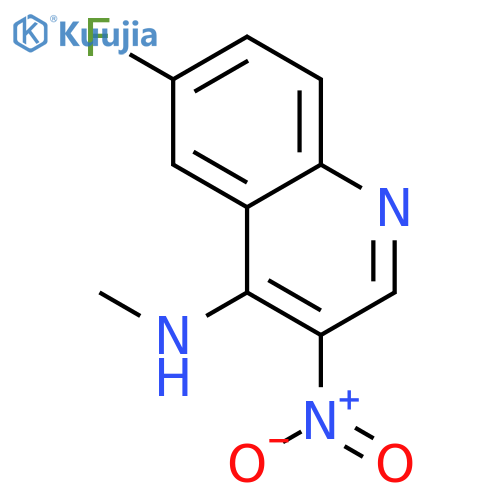

99009-92-4 structure

商品名:4-Quinolinamine,6-fluoro-N-methyl-3-nitro-

4-Quinolinamine,6-fluoro-N-methyl-3-nitro- 化学的及び物理的性質

名前と識別子

-

- 4-Quinolinamine,6-fluoro-N-methyl-3-nitro-

- 6-FLUORO-N-METHYL-3-NITROQUINOLIN-4-AMINE

- 4-Quinolinamine,6-fluoro-N-methyl-3-nitro

- 99009-92-4

- DTXSID00553309

- DB-350477

-

- インチ: InChI=1S/C10H8FN3O2/c1-12-10-7-4-6(11)2-3-8(7)13-5-9(10)14(15)16/h2-5H,1H3,(H,12,13)

- InChIKey: YITJVMNVFKWVEL-UHFFFAOYSA-N

- ほほえんだ: CNC1=C2C=C(C=CC2=NC=C1[N+](=O)[O-])F

計算された属性

- せいみつぶんしりょう: 221.06000

- どういたいしつりょう: 221.06005467g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 70.7Ų

じっけんとくせい

- PSA: 70.74000

- LogP: 2.92000

4-Quinolinamine,6-fluoro-N-methyl-3-nitro- セキュリティ情報

4-Quinolinamine,6-fluoro-N-methyl-3-nitro- 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Quinolinamine,6-fluoro-N-methyl-3-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-262841A-1g |

6-Fluoro-N-methyl-3-nitroquinolin-4-amine, |

99009-92-4 | 1g |

¥3565.00 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944162-50mg |

6-Fluoro-n-methyl-3-nitroquinolin-4-amine |

99009-92-4 | 97% | 50mg |

¥757.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944162-1g |

6-Fluoro-n-methyl-3-nitroquinolin-4-amine |

99009-92-4 | 97% | 1g |

¥5407.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944162-250mg |

6-Fluoro-n-methyl-3-nitroquinolin-4-amine |

99009-92-4 | 97% | 250mg |

¥2415.00 | 2024-04-23 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-262841A-1 g |

6-Fluoro-N-methyl-3-nitroquinolin-4-amine, |

99009-92-4 | 1g |

¥3,565.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-262841-100 mg |

6-Fluoro-N-methyl-3-nitroquinolin-4-amine, |

99009-92-4 | 100MG |

¥1,203.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-262841-100mg |

6-Fluoro-N-methyl-3-nitroquinolin-4-amine, |

99009-92-4 | 100mg |

¥1203.00 | 2023-09-05 |

4-Quinolinamine,6-fluoro-N-methyl-3-nitro- 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

99009-92-4 (4-Quinolinamine,6-fluoro-N-methyl-3-nitro-) 関連製品

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 4770-00-7(3-cyano-4-nitroindole)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量